molecular formula C15H19F2NO4 B12977259 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B12977259
M. Wt: 315.31 g/mol
InChI Key: SCLNICRSLHABLU-SNVBAGLBSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the difluorobenzyl group: This step involves the alkylation of the intermediate with 2,4-difluorobenzyl bromide under basic conditions.

    Final deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with (S)-configuration.

    3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    3-Amino-2-(2,4-difluorobenzyl)propanoic acid: The compound without the Boc protecting group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

SCLNICRSLHABLU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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